molecular formula C15H20F2N2O2 B5669201 (3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine

Cat. No. B5669201
M. Wt: 298.33 g/mol
InChI Key: LYHLEKNWXGFLFI-JQWIXIFHSA-N
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Description

The compound "(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine" is a structurally unique molecule, presumably designed for specific biochemical applications. Compounds with similar structural motifs are often synthesized for their potential as pharmaceuticals, agrochemicals, or materials with novel properties.

Synthesis Analysis

Synthetic strategies for similar complex molecules often involve multi-step organic reactions, starting from simpler precursors. Techniques such as reductive amination, asymmetric synthesis, and catalytic transformations are crucial. For instance, the use of transition-metal-catalyzed reactions to introduce fluorine atoms or to create complex amine structures could be relevant (Irrgang & Kempe, 2020).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[2-(difluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-2-5-10-8-19(9-12(10)18)14(20)11-6-3-4-7-13(11)21-15(16)17/h3-4,6-7,10,12,15H,2,5,8-9,18H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLEKNWXGFLFI-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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